REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([B:8]2[O:12]C(C)(C)C(C)(C)[O:9]2)[CH:5]=[CH:4][N:3]=1.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+]>CC(C)=O.O>[CH3:1][C:2]1[CH:7]=[C:6]([B:8]([OH:12])[OH:9])[CH:5]=[CH:4][N:3]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
810 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 575 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |